Boc-Glu(OcHex)-OH.DCHA

Descripción

Contextualizing Protected Amino Acid Derivatives in Modern Peptide Chemistry

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a systematic process involving the sequential addition of amino acids to a growing chain anchored to a solid support. csic.esacs.org To achieve the correct sequence, the reactive groups of each amino acid—the α-amino group and any functional groups in the side chain—must be temporarily blocked or "protected". openaccessjournals.comnih.gov This protection prevents polymerization and other undesired reactions during the crucial amide bond formation step. csic.esnih.gov

The choice of protecting groups is governed by the principle of orthogonality, which dictates that different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.de The two dominant strategies in SPPS are named after their respective temporary α-amino protecting groups: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. americanpeptidesociety.orgpeptide.com While Fmoc chemistry is now more common due to its milder deprotection conditions, Boc-based synthesis remains crucial for specific applications, particularly for sequences prone to certain side reactions under basic conditions. americanpeptidesociety.orgpeptide.com

Significance of Side-Chain Protection for Glutamic Acid Residues in Peptide Synthesis

Glutamic acid (Glu), along with aspartic acid (Asp), possesses a carboxylic acid group in its side chain. This functional group is reactive and must be protected during peptide synthesis to prevent several potential side reactions. creative-peptides.com If left unprotected, the side-chain carboxyl group can interfere with the primary peptide bond formation by reacting with the activated carboxyl group of the incoming amino acid or by participating in undesired cyclization reactions. nih.gov

Propiedades

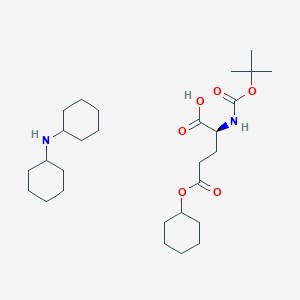

Fórmula molecular |

C28H50N2O6 |

|---|---|

Peso molecular |

510.7 g/mol |

Nombre IUPAC |

N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H27NO6.C12H23N/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |

Clave InChI |

QXKNHFZXSYWRFG-YDALLXLXSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

SMILES canónico |

CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origen del producto |

United States |

Synthetic Methodologies for Boc Glu Ochex Oh.dcha

Chemical Pathways for the Preparation of Boc-Glu(OcHex)-OH

The initial step in synthesizing Boc-Glu(OcHex)-OH is the protection of the α-amino group of glutamic acid with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting glutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.

Following the N-terminal protection, the γ-carboxylic acid of the glutamic acid side chain is esterified with cyclohexanol (B46403). This reaction is often catalyzed by an acid, such as sulfuric acid or tetrafluoroboric acid diethyl etherate. thieme-connect.de The use of an acid catalyst facilitates the Fischer esterification process, where the alcohol reacts with the carboxylic acid to form an ester and water. masterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of cyclohexanol is often used. masterorganicchemistry.com

An alternative approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble carbodiimide (B86325) (WSC), in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.comtandfonline.com This method activates the carboxylic acid, facilitating its reaction with cyclohexanol.

Formation and Purification of the Dicyclohexylamine (B1670486) (DCHA) Salt

Once Boc-Glu(OcHex)-OH is synthesized, it is often converted into its dicyclohexylamine (DCHA) salt. This is achieved by reacting the free acid with dicyclohexylamine. tandfonline.comuoa.gr

Strategic Advantages of Salt Formation for Handling and Storage

The formation of the DCHA salt offers several key advantages, particularly in the context of peptide synthesis:

Improved Crystallinity and Handling: Many protected amino acids, including Boc-Glu(OcHex)-OH, can be oily or difficult to crystallize in their free acid form. bachem.combachem.com Conversion to the DCHA salt often results in a stable, crystalline solid that is easier to handle, weigh, and store. bachem.combachem.com

Enhanced Stability: The salt form can protect the compound from degradation, especially for derivatives that are sensitive to acid. bachem.com Amino acids are relatively strong acids, and salt formation helps to stabilize them. bachem.com

Simplified Purification: In some cases, the formation of the DCHA salt can aid in the purification process, allowing for the straightforward separation from impurities. bachem.com

Protocols for the Liberation of Free Boc-Glu(OcHex)-OH from its DCHA Salt

Before Boc-Glu(OcHex)-OH can be used in peptide synthesis, the free acid must be liberated from its DCHA salt. bachem.combachem.com A common procedure for this conversion is as follows:

The DCHA salt is suspended in an organic solvent such as ethyl acetate, tert-butyl methyl ether, or a mixture thereof. bachem.com For acid-sensitive protecting groups, it is advisable to use cold solvents. bachem.com

A 10% aqueous solution of phosphoric acid is added with stirring. bachem.com The use of phosphoric acid is crucial as dicyclohexylamine can form a sparingly soluble chloride salt with hydrochloric acid. bachem.com

The mixture is stirred until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be between 2 and 3. bachem.com

The aqueous phase is separated, and the organic phase is washed again with 10% phosphoric acid and then multiple times with water until the pH of the aqueous wash is at least 4. bachem.com

The progress of the liberation can be monitored using thin-layer chromatography (TLC). bachem.com

The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under vacuum to yield the free Boc-Glu(OcHex)-OH, which is often an oil. bachem.com

Mechanistic Considerations in the Esterification of Glutamic Acid Side Chains

The esterification of the γ-carboxylic acid of the glutamic acid side chain is a critical step that influences the properties of the final protected amino acid. The Fischer esterification, which proceeds under acidic conditions, involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (cyclohexanol in this case). masterorganicchemistry.com

A tetrahedral intermediate is formed, which then undergoes a series of proton transfer steps. Finally, a molecule of water is eliminated, and the protonated ester is deprotonated to yield the final product. masterorganicchemistry.com The entire process is an equilibrium, and the reaction can be driven to completion by using an excess of the alcohol or by removing the water that is formed. masterorganicchemistry.com

The choice of the cyclohexyl ester for the side-chain protection of glutamic acid is strategic. The cyclohexyl group provides steric hindrance, which can help to prevent side reactions such as aspartimide formation when used in the synthesis of peptides containing aspartic acid. thieme-connect.de It is also designed to be stable during the repetitive treatments with trifluoroacetic acid (TFA) used to remove the Boc protecting group during solid-phase peptide synthesis (SPPS), yet it can be quantitatively cleaved by strong acids like hydrofluoric acid (HF) at the end of the synthesis. thieme-connect.de

Chemical Rationale for Side-Chain Esterification in Glutamic Acid

In peptide synthesis, the functional groups of amino acid side chains must be masked or "protected" to prevent them from reacting during the peptide bond formation steps. peptide.comresearchgate.net Glutamic acid possesses a γ-carboxyl group on its side chain which is nucleophilic and reactive. creative-peptides.com If left unprotected, this acidic side chain can lead to several complications during the synthesis process.

The primary reasons for protecting the glutamic acid side chain are:

Prevention of incorrect peptide bond formation: The unprotected γ-carboxyl group could be activated and react with the α-amino group of another amino acid, leading to the formation of a branched peptide chain instead of the desired linear sequence.

Suppression of intramolecular side reactions: The side-chain carboxyl group can react intramolecularly, particularly during deprotection or coupling steps. For instance, during hydrogen fluoride (B91410) (HF) cleavage, an unprotected glutamic acid residue can dehydrate to form a reactive acylium ion. peptide.com This intermediate can then cyclize to form a stable pyroglutamyl (pGlu) residue at the N-terminus or react with scavengers like anisole, leading to byproducts such as aryl ketones. peptide.comacs.org

Improved solubility: Protecting the polar carboxyl group as an ester can enhance the solubility of the amino acid derivative in the organic solvents commonly used in peptide synthesis. elte.hu

Esterification of the γ-carboxyl group, as with the cyclohexyl ester, effectively neutralizes its reactivity, ensuring that it does not interfere with the stepwise elongation of the peptide chain. peptide.com This strategy is a cornerstone of both solution-phase and solid-phase peptide synthesis methodologies. peptide.com

Efficacy of OcHex Protection in Minimizing Undesired Side Reactions During Peptide Elongation

The choice of the protecting group is crucial, as its effectiveness directly impacts the purity and yield of the final peptide. The cyclohexyl ester has proven to be particularly advantageous in the Boc-based synthesis strategy for minimizing common side reactions associated with glutamic and aspartic acids. peptide.comiris-biotech.de

Pyroglutamate (B8496135) (pGlu) formation is a significant side reaction that can occur when an N-terminal glutamine residue cyclizes. google.com A similar reaction can happen with N-terminal glutamic acid, especially under acidic conditions used for deprotection. peptide.com The unprotected γ-carboxyl group can attack the α-amino group, leading to the formation of a five-membered lactam ring and the elimination of a water molecule. google.com This modification alters the peptide's net charge and hydrophobicity, which can impact its biological activity and create purification challenges. google.com

The use of the cyclohexyl ester to protect the γ-carboxyl group of glutamic acid physically obstructs this intramolecular cyclization. peptide.compeptide.com By masking the carboxyl group, the OcHex group ensures that the glutamic acid residue is incorporated into the peptide chain without the risk of premature ring formation. The stability of the OcHex group to the repetitive trifluoroacetic acid (TFA) treatments used for Boc group removal in SPPS is key to this success. rsc.orguwec.edu

While more prevalent for aspartic acid residues, the formation of cyclic imide intermediates (aminosuccinate or "aspartimide" derivatives) can also occur with glutamic acid under both acidic and basic conditions. peptide.comnih.gov This side reaction is particularly problematic when the subsequent amino acid in the sequence is glycine, serine, or phenylalanine. peptide.compeptide.com The peptide backbone nitrogen attacks the side-chain ester, forming a cyclic imide. This imide can then be hydrolyzed to reopen the ring, yielding not only the original α-linked peptide but also a β-linked iso-peptide, which is a difficult-to-remove impurity.

Research has demonstrated that the cyclohexyl ester is highly effective at suppressing this side reaction. peptide.comnih.gov A study using a model tetrapeptide showed that the cyclohexyl ester led to significantly less aspartimide formation compared to the more commonly used benzyl (B1604629) (Bzl) ester during both acidic (HF) and basic (diisopropylethylamine) treatments. nih.gov In treatment with a tertiary amine base, the peptide protected with a cyclohexyl ester showed a 170-fold reduction in imide formation compared to the benzyl-protected equivalent. nih.gov This enhanced stability is attributed to the steric hindrance provided by the bulky cyclohexyl group, which disfavors the formation of the cyclic intermediate.

| Protecting Group | Conditions | Relative Rate/Amount of Imide Formation | Reference |

|---|---|---|---|

| Cyclohexyl (OcHex) Ester | Diisopropylethylamine (24h) | 0.3% (170-fold reduction vs. Bzl) | nih.gov |

| Benzyl (Bzl) Ester | Diisopropylethylamine (24h) | 51% | nih.gov |

| Cyclohexyl (OcHex) Ester | HF-anisole (9:1) at 0°C | ~3 times slower than Bzl | nih.gov |

| Benzyl (Bzl) Ester | HF-anisole (9:1) at 0°C | Rate constant: 73.6 x 10⁻⁶ s⁻¹ | nih.gov |

Stability and Compatibility of the OcHex Group with Diverse Reaction Conditions

An ideal side-chain protecting group must be stable throughout the various steps of peptide synthesis while being removable at the final stage without damaging the completed peptide. uwec.edu The cyclohexyl ester fulfills these criteria within the framework of Boc-SPPS. rsc.org

The OcHex group exhibits remarkable stability under the conditions used for the stepwise removal of the temporary Nα-Boc protecting group. rsc.org It is resistant to moderately strong acids like TFA (typically 20-50% in dichloromethane) and bases such as piperidine (B6355638) or tertiary amines. peptide.comrsc.org Furthermore, it is stable during catalytic hydrogenation, a method often used to remove other types of protecting groups like the benzyloxycarbonyl (Z) group. rsc.org

Final cleavage of the OcHex group from the completed peptide is achieved simultaneously with the cleavage of other side-chain protecting groups (like Bzl) and the release of the peptide from the resin. uwec.edu This is typically accomplished using very strong acids, most commonly anhydrous liquid hydrogen fluoride (HF). uwec.edunih.gov The apparent rate constant for the removal of the cyclohexyl group with 50% TFA in CH₂Cl₂ is more than 20 times slower than that for the benzyl group, confirming its substantial stability under standard Boc deprotection conditions and its suitability for the synthesis of large peptides and proteins. rsc.org

| Reagent/Condition | Stability of OcHex Group | Application Context | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Stable | Nα-Boc group removal | rsc.org |

| Piperidine (20% in DMF) | Stable | Nα-Fmoc group removal (orthogonality) | rsc.org |

| Diisopropylethylamine | Stable (significantly reduces imide formation) | Neutralization step in Boc-SPPS | nih.gov |

| Catalytic Hydrogenation (Pd-charcoal) | Stable | Removal of Z or Bzl groups | rsc.org |

| Hydrogen Fluoride (HF) | Cleaved | Final deprotection and cleavage from resin | uwec.edunih.gov |

| Trifluoromethanesulfonic acid (TFMSA) | Cleaved | Alternative final deprotection | rsc.org |

Conclusion

Applications of Boc Glu Ochex Oh in Solid Phase Peptide Synthesis Spps

Integration of Boc-Glu(OcHex)-OH into Boc-SPPS Protocols

The incorporation of Boc-Glu(OcHex)-OH into Boc-SPPS protocols follows a well-established workflow. The process begins with the deprotection of the N-terminal Boc group of the growing peptide chain attached to the solid support, a reaction typically accomplished with trifluoroacetic acid (TFA). peptide2.com Following neutralization of the resulting ammonium (B1175870) salt, the free carboxyl group of Boc-Glu(OcHex)-OH is activated and coupled to the newly exposed amino group of the peptide chain. This cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled. smolecule.com Before its use in SPPS, the dicyclohexylamine (B1670486) (DCHA) salt of Boc-Glu(OcHex)-OH must be converted to the free acid. bachem.com

Optimization of Coupling Reactions for Incorporating Boc-Glu(OcHex)-OH

Achieving high coupling efficiency is paramount for the success of SPPS. The optimization of the coupling reaction for Boc-Glu(OcHex)-OH involves several key parameters. These include the choice of solvent, reaction time, and temperature. Dimethylformamide (DMF) is a commonly used solvent for these reactions. tandfonline.com To drive the reaction to completion and maximize yield, an excess of the activated amino acid is often employed. Monitoring the reaction progress using methods like the ninhydrin (B49086) test can ensure that the coupling has proceeded to completion before moving to the next step. pnas.org For particularly challenging sequences, strategies such as double coupling, where the coupling step is repeated, or using extended coupling times may be necessary to overcome steric hindrance and ensure complete incorporation of the residue. nih.gov

Selection of Appropriate Coupling Reagents and Activators

The choice of coupling reagent is critical for the efficient formation of the peptide bond while minimizing side reactions, particularly racemization. Several classes of reagents are available for activating the carboxylic acid of Boc-Glu(OcHex)-OH.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. peptide2.combachem.com They function by promoting dehydration between the carboxyl group of the incoming amino acid and the amino group of the peptide chain. peptide2.com To suppress racemization and other side reactions, carbodiimides are almost always used in conjunction with additives. bachem.com

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are crucial for minimizing the risk of racemization. tandfonline.com HOBt reacts with the activated amino acid to form an active ester, which is less prone to racemization and reacts efficiently with the amino group of the peptide chain. peptide2.com

Uronium/Aminium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient activating agents that lead to rapid coupling rates and minimal side reactions. peptide2.combachem.com These reagents require the presence of a base, such as diisopropylethylamine (DIEA), for activation. bachem.com HBTU has been successfully used for coupling Boc-Glu(OcHex)-OH. rsc.org

The selection of the optimal coupling reagent and activator system depends on factors such as the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product.

Table 1: Common Coupling Reagents and Additives for Boc-SPPS

| Reagent/Additive | Abbreviation | Class | Key Features |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide (B86325) | Effective coupling agent; byproduct (DCU) is insoluble. peptide2.combachem.com |

| N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide | WSC/EDC | Carbodiimide | Water-soluble carbodiimide; byproduct is soluble. tandfonline.combachem.com |

| 1-Hydroxybenzotriazole | HOBt | Additive | Suppresses racemization when used with carbodiimides. peptide2.comtandfonline.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | Highly efficient; requires a base for activation. peptide2.combachem.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Impact on Peptide Chain Elongation Efficiency and Crude Product Purity in Boc-SPPS

The use of the cyclohexyl ester for side-chain protection in Boc-Glu(OcHex)-OH generally contributes positively to peptide chain elongation efficiency. The OcHex group is stable to the repetitive TFA treatments required for Boc group removal, preventing premature deprotection and subsequent side reactions at the gamma-carboxyl group. bachem.com This stability ensures that the peptide chain elongates correctly, leading to a higher yield of the desired full-length peptide and simplifying the purification of the crude product. The prevention of side-chain reactions directly translates to a higher purity of the crude peptide, reducing the burden on downstream purification processes.

Utilization in the Synthesis of Specific Peptide Sequences and Analogs

Boc-Glu(OcHex)-OH has been instrumental in the synthesis of various biologically important peptides and their analogs.

Human Epidermal Growth Factor (hEGF) Fragments: This protected amino acid has been utilized in the synthesis of fragments of human epidermal growth factor. tandfonline.com Specifically, it was a key component in the solution-phase synthesis of the hEGF sequence corresponding to residues 31-53. tandfonline.com The synthesis of these fragments is crucial for studying the structure-activity relationships of EGF and identifying the regions responsible for receptor binding. tandfonline.comnih.gov

Insulin (B600854) Precursors: The chemical synthesis of insulin and its precursors is a complex undertaking. Boc-Glu(OcHex)-OH has been employed in strategies for synthesizing insulin analogs. google.comnih.gov For instance, it has been used in the creation of ester insulin derivatives, where the side chains of specific glutamic acid and threonine residues are covalently linked. google.com This approach can facilitate the correct folding and disulfide bond formation, mimicking the role of the C-peptide in proinsulin. google.com

Considerations for Resin Selection in Boc-SPPS Involving Boc-Glu(OcHex)-OH

The choice of resin is a critical determinant of the success of Boc-SPPS. The resin must be stable to the synthesis conditions and allow for the efficient cleavage of the final peptide.

Merrifield Resins: These are chloromethylated polystyrene resins and represent the most classical support for Boc-based SPPS for synthesizing peptide acids. bachem.comchempep.com Preloaded Boc-Glu(OcHex)-O-Merrifield resins are commercially available. advancedchemtech.com

PAM Resins (Phenylacetamidomethyl): PAM resins offer increased acid stability of the peptide-resin linkage compared to Merrifield resins, which can minimize peptide loss during synthesis. bachem.comchempep.com They are often used as preloaded resins to avoid racemization during the initial attachment of the first amino acid. bachem.com

MBHA Resins (p-Methylbenzhydrylamine): For the synthesis of peptide amides, MBHA resins are the support of choice in Boc-SPPS. chempep.com The linkage is stable to TFA but can be cleaved with strong acids like hydrogen fluoride (B91410) (HF) to yield the C-terminal amide. chempep.com

The selection among these and other available resins depends on whether the desired final product is a peptide acid or a peptide amide and the specific cleavage conditions planned.

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Boc-Glu(OcHex)-OH.DCHA | N-tert-Butoxycarbonyl-L-glutamic acid γ-cyclohexyl ester dicyclohexylamine salt |

| Boc | tert-Butoxycarbonyl |

| OcHex | Cyclohexyl ester |

| DCHA | Dicyclohexylamine |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic acid |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| WSC/EDC | N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| DMF | Dimethylformamide |

| DIEA | Diisopropylethylamine |

| hEGF | Human Epidermal Growth Factor |

| PAM | Phenylacetamidomethyl |

| MBHA | p-Methylbenzhydrylamine |

| HF | Hydrogen fluoride |

Applications of Boc Glu Ochex Oh in Solution Phase Peptide Synthesis Lpps/solpps

Implementation in Classical Solution-Phase Fragment Condensation Strategies

Fragment condensation is a powerful strategy in solution-phase synthesis where pre-synthesized, protected peptide segments are coupled together. This approach can enhance solubility and simplify purification compared to the stepwise addition of single amino acids for very long peptides. Boc-Glu(OcHex)-OH is frequently incorporated into these fragments.

A notable example is the classical solution synthesis of human epidermal growth factor (h-EGF), a 53-amino acid polypeptide. In this synthesis, the entire sequence was constructed by coupling several protected peptide fragments. tandfonline.com One of these key intermediates was the octapeptide fragment corresponding to sequence 38-45, Boc-Glu(OcHex)-Arg(Tos)-Cys(MeBzl)-Gln-Tyr(Br-Z)-Arg(Tos)-Asp(OcHex)-Leu-OH (13). tandfonline.com This fragment, containing the Boc-Glu(OcHex)-OH residue at its N-terminus, was synthesized and then used in a subsequent fragment condensation step to build a larger portion of the h-EGF molecule. tandfonline.com The presence of the OcHex group on the glutamic acid side chain prevents its unintended participation in the coupling reactions, ensuring the correct peptide backbone is formed. tandfonline.com

The general process involves preparing a fragment with a free C-terminal carboxyl group (like fragment 13) and another fragment with a free N-terminal amino group. These are then joined using a suitable coupling agent. The stability of the OcHex group is critical during these steps. tandfonline.com

Table 1: Example of a Protected Peptide Fragment for Use in Solution-Phase Condensation This table is based on research findings from the synthesis of human epidermal growth factor (h-EGF). tandfonline.com

| Fragment Sequence | Position in h-EGF | N-terminal Amino Acid | C-terminal End |

|---|

Role in Stepwise Peptide Elongation in Homogeneous Solution

Before fragments can be condensed, they must first be synthesized. This is typically achieved through a stepwise elongation process, adding one amino acid at a time in a homogeneous solution. Boc-Glu(OcHex)-OH is used as a standard building block in this phase. tandfonline.com

In the synthesis of the h-EGF fragments, each segment was built by elongating the peptide chain from the C-terminus towards the N-terminus. tandfonline.com For instance, to synthesize a fragment ending with the Boc-Glu(OcHex)- sequence, the process would involve coupling Boc-Glu(OcHex)-OH to the N-terminally deprotected precursor peptide. This precursor would have its N-α-Boc group removed, exposing a free amino group ready for acylation. The carboxyl group of Boc-Glu(OcHex)-OH is activated with a coupling agent, and the two molecules are reacted in a suitable solvent like dimethylformamide (DMF). tandfonline.com After the coupling is complete, the resulting, now one-residue-longer, protected peptide is purified before the next cycle of deprotection and coupling. This cycle is repeated until the desired fragment is assembled. tandfonline.comresearchgate.net

Adaptability of Coupling Methodologies in Solution-Phase Systems

A key advantage of Boc-Glu(OcHex)-OH is its compatibility with a wide range of coupling reagents used in solution-phase synthesis. salk.eduspbu.ru The choice of coupling method is often dictated by factors such as the solubility of the peptide segments, the risk of racemization, and the specific amino acids being joined.

In the synthesis of the h-EGF fragments, the water-soluble carbodiimide (B86325) WSCI·HCl (also known as EDC·HCl) was used as the activating agent, with 1-hydroxybenzotriazole (B26582) (HOBt) as an additive. tandfonline.com HOBt is crucial for suppressing side reactions and minimizing the loss of chiral integrity (racemization), particularly when coupling larger fragments. The reaction was typically carried out in DMF with a tertiary base like triethylamine (B128534) (Et3N) to neutralize the protonated amine. tandfonline.com

Other carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) , are also commonly employed in solution-phase couplings involving Boc-protected amino acids. tandfonline.com Beyond carbodiimides, more modern and often more efficient phosphonium (B103445) salt (e.g., BOP ) and aminium/uronium salt (e.g., HBTU, TBTU ) reagents are also compatible with the Boc/benzyl (B1604629) protecting group strategy and can be adapted for solution-phase work, especially for difficult couplings. salk.edu This adaptability allows chemists to select the optimal activation method for each specific coupling step, ensuring high yields and purity of the final peptide. researchgate.netsalk.edu

Table 2: Common Coupling Reagents Adaptable for Boc-Glu(OcHex)-OH in Solution-Phase Synthesis

| Reagent Class | Specific Examples | Additive Often Used |

|---|---|---|

| Carbodiimides | WSCI·HCl (EDC·HCl), DCC, DIC | HOBt, HOAt |

| Phosphonium Salts | BOP | - |

| Aminium/Uronium Salts | HBTU, TBTU | HOBt, HOAt |

This table includes reagents mentioned in synthesis literature compatible with Boc-based strategies. tandfonline.comsalk.edu

Deprotection Strategies for Boc Glu Ochex Oh and Derived Peptides

Acidolytic Cleavage of the Boc Nα-Protecting Group

The Boc group is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS) due to its facile removal under acidic conditions that leave more stable protecting groups, such as benzyl-based esters and ethers, intact. peptide.comresearchgate.net

Trifluoroacetic acid (TFA) is the most common reagent for the removal of the Boc protecting group. americanpeptidesociety.org The process involves the protonation of the carbamate (B1207046) by TFA, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. commonorganicchemistry.comjk-sci.com

Standard conditions for Boc deprotection involve treating the peptide-resin with a solution of TFA in a suitable solvent, typically dichloromethane (B109758) (DCM). jk-sci.comchempep.com The concentration of TFA can vary, with 25-50% TFA in DCM being a common range. peptide.comcommonorganicchemistry.com The reaction is typically rapid, often completing within 30 minutes at room temperature. commonorganicchemistry.com

The primary byproduct of this reaction is the tert-butyl cation. This electrophilic species can react with nucleophilic amino acid side chains, particularly tryptophan and methionine, leading to unwanted alkylation. wikipedia.org To prevent these side reactions, scavengers are often added to the TFA deprotection solution. Common scavengers include triethylsilane or 1,2-ethanedithiol. researchgate.net

Table 1: Common Conditions for TFA-Mediated Boc Deprotection

| Reagent/Solvent | Concentration | Reaction Time | Temperature | Common Scavengers |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM | 15-30 minutes | Room Temperature | Triethylsilane, 1,2-ethanedithiol |

While TFA is widely used, alternative methods for Boc deprotection exist, particularly for substrates that are sensitive to strong acidic conditions. fishersci.co.uk These methods often employ different acid catalysts or reaction conditions.

Some alternatives to TFA include:

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents like dioxane or methanol (B129727) can effectively remove the Boc group. wikipedia.org

Lewis Acids: Certain Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI) followed by methanol, can achieve Boc deprotection under milder conditions. wikipedia.org

Protic Ionic Liquids: Some protic ionic liquids have been shown to catalyze the hydrolytic cleavage of the Boc group efficiently. researchgate.net

Bismuth(III) trichloride: This reagent has been used for the chemoselective deprotection of N-Boc groups in amino acids and peptides, showing no alkylation of sensitive residues like tryptophan, methionine, and cysteine. researchwithnj.com

These alternative methods can offer improved selectivity and compatibility with acid-labile functional groups, expanding the toolkit for peptide synthesis. researchgate.net

Cleavage of the Cyclohexyl Ester Side-Chain Protection

The cyclohexyl (cHex) ester is employed to protect the γ-carboxyl group of glutamic acid. This protecting group is significantly more stable to acid than the Boc group and requires strong acidic conditions for its removal, typically during the final global deprotection step. peptide.com

Anhydrous hydrogen fluoride (B91410) (HF) is the most common reagent for the simultaneous cleavage of the peptide from the resin and the removal of most side-chain protecting groups, including the cyclohexyl ester, in the Boc/Bzl strategy. nih.govspringernature.com This process, known as global deprotection, is typically carried out at low temperatures, between -5 and 0°C, for approximately one hour. nih.gov The strong acidity of HF (H₀ = -10.8) allows it to effectively cleave the stable ester linkage of Glu(OcHex). wordpress.com

The major drawback of using HF is the generation of highly reactive carbocations from the cleavage of protecting groups, which can lead to a variety of side reactions. wordpress.comslideshare.net

To trap the reactive carbocations generated during HF cleavage, scavengers are essential components of the cleavage cocktail. researchgate.net These nucleophilic compounds compete with the amino acid side chains for the electrophilic species, thereby minimizing unwanted modifications of the peptide. wordpress.comslideshare.net

Common scavengers used in HF cleavage and their primary targets include:

Anisole: A widely used scavenger that effectively traps carbocations. researchgate.net

p-Cresol: Similar to anisole, it acts as a carbocation scavenger. researchgate.netslideshare.net

Dimethyl Sulfide (DMS): Particularly useful for protecting methionine from alkylation. wordpress.comslideshare.net

Thioanisole or Thiophenol: Often included to protect tryptophan residues. wikipedia.org

1,2-Ethanedithiol (EDT): A scavenger that can also help to reduce methionine sulfoxide (B87167) back to methionine. researchgate.net

The choice and concentration of scavengers depend on the amino acid composition of the peptide. wordpress.com For instance, peptides containing sensitive residues like cysteine, methionine, and tryptophan require a carefully selected scavenger cocktail to ensure high purity of the final product. wordpress.comslideshare.net

Table 2: Common Scavengers in HF Cleavage and Their Functions

| Scavenger | Function | Target Residues |

| Anisole | Carbocation scavenger | General protection, especially for Tyr, Trp |

| p-Cresol | Carbocation scavenger | General protection, especially for Tyr, Trp |

| Dimethyl Sulfide (DMS) | Prevents alkylation of methionine | Methionine (Met) |

| Thioanisole | Carbocation scavenger | Tryptophan (Trp) |

| 1,2-Ethanedithiol (EDT) | Reduces methionine sulfoxide, carbocation scavenger | Methionine (Met) |

Orthogonality Considerations within Multi-Protecting Group Schemes

In peptide synthesis, an orthogonal protection scheme is one in which different classes of protecting groups can be removed selectively under distinct chemical conditions without affecting other protecting groups. peptide.combiosynth.com This principle is fundamental for the synthesis of complex peptides and for performing on-resin modifications. peptide.comnih.gov

The Boc/Bzl strategy, which includes Boc-Glu(OcHex)-OH, is considered a "quasi-orthogonal" system. biosynth.com While both the Boc group and the benzyl-based side-chain protecting groups (like the cyclohexyl ester) are acid-labile, their removal requires significantly different acid strengths. peptide.com The Boc group is labile to moderate acids like TFA, whereas the cyclohexyl ester requires a very strong acid like HF for cleavage. peptide.comchempep.com This difference in lability allows for the selective removal of the Nα-Boc group at each step of peptide elongation without disturbing the side-chain protection. researchgate.net

The orthogonality between the Boc group and the cyclohexyl ester is crucial. It allows for the iterative process of N-terminal deprotection and coupling that forms the basis of solid-phase peptide synthesis. peptide.com The final, non-selective global deprotection with a strong acid like HF then liberates the final, unprotected peptide. nih.gov

Mechanistic and Stereochemical Aspects of Reactions Involving Boc Glu Ochex Oh

Reaction Mechanisms of Peptide Bond Formation with Activated Boc-Glu(OcHex)-OH

The formation of a peptide (amide) bond is not a spontaneous reaction between a carboxylic acid and an amine; it requires the "activation" of the carboxyl group of Boc-Glu(OcHex)-OH. This process converts the carboxyl's hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain. uni-kiel.deyoutube.com

The general mechanism proceeds in two main steps:

Activation: The carboxylic acid of Boc-Glu(OcHex)-OH reacts with a coupling reagent to form a highly reactive intermediate. Common coupling reagents fall into classes such as carbodiimides (e.g., DCC, DIC) or onium salts (e.g., HBTU, HATU). uni-kiel.debachem.com This intermediate could be an O-acylisourea (with carbodiimides), an active ester, or a symmetric anhydride. uni-kiel.de

Coupling: The N-terminal amine of the peptide chain acts as a nucleophile, attacking the activated carbonyl carbon of the Boc-Glu(OcHex)-OH intermediate. This results in the formation of a tetrahedral intermediate, which then collapses to form the new peptide bond and release the leaving group. youtube.com This entire process is a form of condensation reaction that follows an addition-elimination pathway. youtube.com

Control of Racemization During Coupling Steps in Peptide Synthesis

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid being coupled. thieme-connect.de Loss of this integrity, known as racemization, can occur during the activation step, particularly through the formation of a 5(4H)-oxazolone (azlactone) intermediate. uni-kiel.depeptide.com The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to the formation of the planar, achiral oxazolone ring. Subsequent nucleophilic attack by the amine on this intermediate can occur from either face, leading to a mixture of L- and D-isomers in the final peptide. uni-kiel.deresearchgate.net

In standard Boc-based solid-phase peptide synthesis (SPPS), the N-terminal Boc protecting group is removed with an acid, typically trifluoroacetic acid (TFA), leaving the terminal amine as a TFA salt. chempep.com This salt must be neutralized with a base before the subsequent coupling reaction can proceed. The traditional method involves a separate neutralization step followed by washing before the addition of the activated amino acid.

However, in situ neutralization protocols have proven highly effective in improving synthesis efficiency and minimizing side reactions, including racemization. nih.govnih.gov In this approach, the neutralization of the N-terminal amine salt is performed simultaneously with the coupling reaction. nih.govresearchgate.net A tertiary amine base is added along with the activated Boc-Glu(OcHex)-OH. This method offers several advantages for maintaining stereochemical purity:

It minimizes the exposure time of the free N-terminal amine to the basic conditions that can promote side reactions.

The high concentration of the activated amino acid ensures that coupling is rapid, outcompeting the rate of potential racemization of the activated species. nih.gov

It has been shown to significantly improve the assembly of "difficult" sequences, often prone to aggregation and incomplete reactions that can be exacerbated by suboptimal coupling conditions. scispace.com

The choice of coupling reagent and the use of specific additives are arguably the most critical factors in controlling racemization. uni-kiel.deluxembourg-bio.com

Coupling Reagents:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are effective but can lead to significant racemization if used alone. bachem.com They form a highly reactive O-acylisourea intermediate which is prone to converting into the oxazolone. uni-kiel.de

Onium Salts: Phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU, HCTU) salts are highly efficient and generally considered safer in terms of racemization. bachem.com They react with the carboxylic acid to form active esters in situ, which are less prone to racemization than the intermediates formed by carbodiimides alone. luxembourg-bio.com

Additives: To suppress racemization, coupling reactions, especially those using carbodiimides, are almost always performed in the presence of additives. These additives are N-hydroxy compounds that react with the highly reactive intermediate (e.g., O-acylisourea) to form a more stable, yet still reactive, active ester. This new intermediate is significantly less likely to form the problematic oxazolone. uni-kiel.depeptide.com

1-Hydroxybenzotriazole (B26582) (HOBt): For decades, HOBt was the standard additive, dramatically reducing racemization levels. luxembourg-bio.com

1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is generally more effective than HOBt at both increasing reaction rates and suppressing racemization. luxembourg-bio.com Coupling reagents that incorporate the HOAt moiety, such as HATU, are among the most efficient for minimizing loss of stereochemical integrity. bachem.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): This additive serves as a non-explosive and effective alternative to HOBt and HOAt, demonstrating excellent performance in suppressing racemization. bachem.com

The following table summarizes the influence of various coupling systems on stereochemical integrity.

| Coupling Reagent Class | Example(s) | Additive | Racemization Risk | Notes |

| Carbodiimides | DCC, DIC | None | High | The O-acylisourea intermediate readily forms an oxazolone. uni-kiel.de |

| DCC, DIC | HOBt | Low | HOBt traps the intermediate as a less racemization-prone active ester. luxembourg-bio.com | |

| DCC, DIC | HOAt | Very Low | HOAt is more effective than HOBt at suppressing racemization. luxembourg-bio.com | |

| Onium Salts (Aminium/Uronium) | HBTU, TBTU | (HOBt moiety) | Low | The reagent itself contains the HOBt structure, promoting active ester formation. bachem.com |

| HATU | (HOAt moiety) | Very Low | Considered one of the most effective reagents for preventing racemization. bachem.com | |

| HCTU | (HOBt derivative) | Low | A cost-effective and efficient alternative to HBTU. | |

| Onium Salts (Phosphonium) | PyBOP | (HOBt moiety) | Low | Similar in efficacy to HBTU but avoids formation of guanidinium byproducts. |

This table provides a generalized comparison; actual results can vary based on the specific amino acids being coupled, solvent, and base used.

Analytical Techniques for Monitoring Reaction Progress and Stereochemical Purity (e.g., TLC, HPLC, Optical Rotation)

A suite of analytical techniques is essential to ensure the successful incorporation of Boc-Glu(OcHex)-OH and to verify the purity of the resulting peptide.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used extensively to monitor the progress of a reaction. rsc.orgderpharmachemica.com By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can visually track the consumption of Boc-Glu(OcHex)-OH and the appearance of the coupled product. The completion of the reaction is indicated by the disappearance of the limiting reactant's spot. derpharmachemica.com For solid-phase synthesis, a small number of resin beads can be cleaved and the product checked by TLC. Qualitative tests like the Kaiser test (for primary amines) or Isatin test (for secondary amines) can also be used to check for the presence of unreacted free amines on the resin, indicating an incomplete coupling reaction. peptide.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative tool for assessing both the purity of the final peptide and its stereochemical integrity.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is used to separate the desired peptide from any byproducts or unreacted starting materials. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Stereochemical Analysis: If racemization has occurred, the product will be a mixture of diastereomers (e.g., an L-L-L peptide contaminated with an L-D-L peptide). These diastereomers have different physical properties and can often be separated by high-resolution RP-HPLC. By comparing the chromatogram to a standard synthesized with the known D-isomer, or by using chiral HPLC columns, the extent of racemization can be precisely quantified.

Optical Rotation: Chiral molecules like Boc-Glu(OcHex)-OH rotate the plane of polarized light. The specific rotation is a characteristic physical property of the compound. sigmaaldrich.com Measurement of the optical rotation of the starting material can confirm its enantiomeric purity before use. scientificlabs.ie While less common for analyzing complex peptides, it can be a useful check for smaller peptide fragments or if a significant loss of stereochemical integrity is suspected, which would cause a deviation from the expected optical rotation value.

Comparative Analysis of Glutamic Acid Protecting Groups in Peptide Synthesis

Comparison of Cyclohexyl Ester (OcHex) with Benzyl (B1604629) (OBzl) and tert-Butyl (OtBu) Esters

The side-chain protection of glutamic acid is typically achieved using ester groups with varying lability. The most common choices, alongside the cyclohexyl (OcHex) ester, are the benzyl (OBzl) and tert-butyl (OtBu) esters. Each possesses distinct chemical properties that dictate its compatibility with different Nα-protection strategies.

The OcHex group is notably robust and provides significant stability, particularly towards acidic conditions used for Nα-Boc group removal. This heightened stability is advantageous in minimizing the premature deprotection of the side chain during the iterative cycles of SPPS, which can help suppress side reactions such as the formation of pyroglutamate (B8496135) or other cyclization products. peptide.com The OBzl group, traditionally paired with Boc-SPPS, is also acid-labile but is more susceptible to cleavage during repeated TFA treatments than OcHex. iris-biotech.dechempep.com In contrast, the OtBu group is the standard for Fmoc-based strategies and is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. peptide.comiris-biotech.de

The final removal of these protecting groups requires different conditions. The OtBu group is conveniently removed by standard TFA treatment at the end of the synthesis. The OBzl group can also be removed by strong acids but is often cleaved using hazardous hydrogen fluoride (B91410) (HF). iris-biotech.de The OcHex ester, due to its high stability, necessitates harsher cleavage conditions, typically requiring strong acids like HF to ensure complete removal. researchgate.net

| Property | Cyclohexyl (OcHex) Ester | Benzyl (OBzl) Ester | tert-Butyl (OtBu) Ester |

|---|---|---|---|

| Primary Synthetic Strategy | Boc-SPPS | Boc-SPPS | Fmoc-SPPS |

| Cleavage Conditions | Strong acid (e.g., HF) researchgate.net | Strong acid (e.g., HF), Catalytic Hydrogenolysis libretexts.org | Strong acid (e.g., TFA) iris-biotech.de |

| Stability to Nα-Deprotection | High stability to repeated TFA treatments | Moderate stability; partial cleavage with repeated TFA treatments can occur chempep.com | High stability to repeated piperidine (B6355638) treatments |

| Key Advantage | Minimizes side-chain related side reactions due to high stability peptide.com | Traditional choice for Boc/Bzl strategy nih.gov | Orthogonal to Fmoc group; allows for mild final cleavage conditions iris-biotech.de |

| Key Disadvantage | Requires harsh final cleavage conditions (HF) | Requires harsh final cleavage conditions (HF); quasi-orthogonal with Boc iris-biotech.de | Not suitable for Boc-SPPS due to acid lability |

Evaluation of Boc-Glu(OcHex)-OH versus Fmoc-Glu(OtBu)-OH in Different Synthetic Strategies

The choice between Boc-Glu(OcHex)-OH and Fmoc-Glu(OtBu)-OH represents a fundamental decision between two distinct orthogonal protection schemes in SPPS. nih.govamericanpeptidesociety.org The Boc/Bzl (or in this case, Boc/OcHex) strategy relies on differential acid lability, whereas the Fmoc/tBu strategy offers true orthogonality with base-labile Nα-protection and acid-labile side-chain protection. iris-biotech.deiris-biotech.de

The Boc-SPPS approach, utilizing Boc-Glu(OcHex)-OH, involves the repeated use of TFA to remove the temporary Nα-Boc group. chempep.com The high stability of the OcHex ester is critical here, as it must withstand these repeated acid treatments throughout the synthesis. The final cleavage and removal of the OcHex group require the use of a very strong acid, such as HF. researchgate.net This strategy is often considered robust, particularly for the synthesis of complex or hydrophobic peptides where aggregation can be an issue. peptide.comnih.gov

| Feature | Boc-Glu(OcHex)-OH Strategy | Fmoc-Glu(OtBu)-OH Strategy |

|---|---|---|

| Nα-Protecting Group | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Nα-Deprotection Reagent | Acid (e.g., TFA) chempep.com | Base (e.g., 20% Piperidine in DMF) iris-biotech.de |

| Side-Chain Protection | OcHex (Cyclohexyl ester) | OtBu (tert-Butyl ester) |

| Side-Chain Deprotection | Very strong acid (e.g., HF) researchgate.net | Strong acid (e.g., TFA) iris-biotech.de |

| Orthogonality | Quasi-orthogonal (based on differential acid lability) biosynth.com | Fully orthogonal (Base/Acid) iris-biotech.de |

| Primary Application | "Difficult" or hydrophobic sequences, synthesis where side reactions are a concern peptide.comnih.gov | General purpose SPPS, synthesis of long or modified peptides (e.g., phosphorylated) americanpeptidesociety.orgnih.gov |

Rational Basis for Selecting Boc-Glu(OcHex)-OH for Specific Synthetic Challenges

The selection of Boc-Glu(OcHex)-OH is a strategic choice tailored to address specific, well-defined challenges in peptide synthesis. While the Fmoc/tBu strategy is more common for routine synthesis, the Boc-based approach with highly stable side-chain protection offers distinct advantages in certain scenarios. iris-biotech.deamericanpeptidesociety.org

One of the primary drivers for choosing Boc-SPPS is in the synthesis of "difficult sequences," particularly those prone to aggregation. nih.gov During Boc-SPPS, the Nα-deprotection step with TFA leaves the terminal amino group in its protonated, ammonium (B1175870) salt form. This charge helps to disrupt the inter-chain hydrogen bonding that leads to aggregation, thereby improving solvation and coupling efficiency. peptide.com This is a significant advantage over Fmoc-SPPS, where the deprotected N-terminus is a free amine in a non-polar environment, which can promote aggregation. nih.gov

Furthermore, the exceptional stability of the OcHex protecting group makes Boc-Glu(OcHex)-OH an ideal building block when the suppression of side reactions involving the glutamic acid side chain is paramount. peptide.comresearchgate.net In long or complex syntheses, the cumulative effect of even minor side-chain deprotection during Nα-deprotection cycles can lead to significant impurities. The resistance of the OcHex ester to TFA minimizes these risks. Therefore, when synthesizing peptides where the purity concerning glutamic acid-related side products is critical, or when assembling hydrophobic sequences that are known to be challenging, the combination of the Boc strategy with the robust OcHex side-chain protection provides a powerful and reliable solution. nih.gov

Advanced Research and Future Directions in the Application of Boc Glu Ochex Oh

Role in the Synthesis of Complex Peptide Architectures and Conjugates

Boc-Glu(OcHex)-OH is instrumental in the construction of complex peptides and peptide conjugates due to the specific chemical properties of its protecting groups. It is employed within the Boc/benzyl (B1604629) (Boc/Bzl) protection scheme, one of the foundational strategies in SPPS. In this approach, the temporary N-α-Boc group is selectively removed at each cycle of amino acid addition using moderate acids like trifluoroacetic acid (TFA).

The key to the utility of Boc-Glu(OcHex)-OH lies in the stability of the γ-cyclohexyl (OcHex) ester. This group is resistant to the repetitive TFA treatments required for Boc group removal, ensuring the integrity of the side-chain carboxyl group throughout the peptide assembly process. The cyclohexyl ester provides robust protection against undesired side reactions at the glutamic acid residue. This stability is crucial when synthesizing long or otherwise complex peptide sequences where cumulative exposure to deprotection reagents could compromise less durable protecting groups.

The OcHex group is ultimately removed during the final cleavage step, which typically employs very strong acids such as anhydrous hydrogen fluoride (B91410) (HF). Research has shown that the cyclohexyl group can be quantitatively cleaved by HF treatment without causing side reactions like decarboxylation. This orthogonal deprotection characteristic allows for the precise, directed synthesis of peptides containing glutamic acid residues. Once the peptide is fully assembled and cleaved from the resin, the deprotected γ-carboxyl group of the glutamic acid residue becomes available for further modification, serving as an attachment point for creating peptide-drug conjugates, branched peptides, or other complex molecular architectures.

| Feature | Boc-SPPS | Fmoc-SPPS |

| N-α Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| N-α Deprotection Reagent | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Side-Chain Protection | Benzyl-based groups (e.g., OcHex, Bzl) | tert-Butyl-based groups (e.g., tBu) |

| Final Cleavage Reagent | Strong Acid (e.g., HF) | Moderate Acid (e.g., TFA) |

| Aggregation Tendency | Lower; TFA-protonated N-terminus creates electrostatic repulsion. | Higher; lack of charge can lead to interchain aggregation. |

Potential for Developing Novel Peptide-Based Research Probes and Ligands

The unique functionality offered by the glutamic acid side chain makes Boc-Glu(OcHex)-OH a valuable precursor for developing novel peptide-based research tools. After the completion of peptide synthesis and the removal of the cyclohexyl protecting group, the exposed γ-carboxyl group provides a versatile chemical handle for modification.

This functionality is a key site for the covalent attachment of various molecular reporters and labels. For instance, fluorescent dyes, biotin (B1667282) tags, or spin labels can be conjugated to the glutamic acid side chain, transforming the peptide into a specific probe for use in a range of biological assays. Such probes are essential tools for studying protein-protein interactions, enzyme kinetics, and cellular imaging.

Furthermore, the glutamic acid residue itself can be critical for biological activity, particularly in peptides designed as ligands for receptors or enzymes where a negative charge is required for binding. The ability to incorporate a protected glutamic acid derivative like Boc-Glu(OcHex)-OH ensures that the final peptide possesses the correct primary structure to achieve high-affinity binding. By systematically placing these residues within a peptide sequence, researchers can design and synthesize novel ligands with tailored specificity and activity, advancing drug discovery and chemical biology applications.

Innovations in Green Chemistry Approaches for its Synthesis and Utilization

While peptide synthesis has historically relied on large quantities of hazardous solvents and reagents, there is a significant push toward developing more sustainable, "green" chemical processes. The utilization of Boc-Glu(OcHex)-OH is impacted by these innovations. The Boc synthesis strategy itself possesses an intrinsic green advantage: the cleavage of the Boc group generates only gaseous byproducts (isobutylene and carbon dioxide), which simplifies purification and reduces liquid waste compared to byproducts from other protecting groups.

Current research in green peptide chemistry focuses on several key areas applicable to syntheses involving Boc-Glu(OcHex)-OH:

Solvent Replacement: A major source of waste in SPPS is the use of solvents like N,N-dimethylformamide (DMF). Research is actively exploring greener alternatives, including water-based systems, ionic liquids, or more benign organic solvents like ether, to reduce environmental impact.

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers precise control over reaction conditions, which can lead to higher yields, reduced reaction times, and significantly less solvent and reagent consumption. This technology is compatible with Boc chemistry and represents a major step toward sustainable peptide manufacturing.

Efficient Coupling Reagents: The development of novel coupling reagents that operate with higher efficiency and generate more easily removable or less toxic byproducts is a key goal. Electrochemical methods that generate activating species in situ are being explored to eliminate the need for traditional stoichiometric coupling reagents altogether.

| Protecting Group | Type | Used For | Cleavage Condition | Key Feature |

| Boc (tert-butyloxycarbonyl) | Temporary | N-α-amine | Moderate Acid (TFA) | Removed at each synthesis cycle. |

| OcHex (Cyclohexyl ester) | Permanent / Side-Chain | γ-carboxyl of Glutamic Acid | Strong Acid (HF) | Stable to repetitive TFA treatment. |

Integration into Automated and High-Throughput Peptide Synthesis Platforms

Boc-Glu(OcHex)-OH is fully compatible with automated and high-throughput peptide synthesis platforms, which are essential for modern chemical biology and drug discovery. The principles of Boc-based SPPS, established by Bruce Merrifield, formed the basis for the first automated peptide synthesizers.

In these automated systems, reagents are delivered, mixed, and washed away from the solid-phase resin in a pre-programmed sequence. The use of Boc-Glu(OcHex)-OH fits seamlessly into this workflow. Its dicyclohexylamine (B1670486) (DCHA) salt form enhances the compound's stability and improves its handling characteristics, making it more amenable to the automated weighing and dissolution steps common in high-throughput workflows.

Modern protocols, such as "Rapid Boc chemistry," have further optimized the process by using pre-activation of the Boc-amino acid with reagents like HBTU or HATU and employing in situ neutralization. These methods accelerate the coupling step, improve efficiency for synthesizing difficult sequences, and are well-suited for automated platforms. The distinct chemical requirements of the Boc/Bzl strategy, including the use of TFA for deprotection and HF for final cleavage, are fully integrated into the design of specialized automated synthesizers built for this chemistry, ensuring the reliable and efficient incorporation of Boc-Glu(OcHex)-OH into target peptides.

Q & A

Basic: What are the standard protocols for synthesizing Boc-Glu(OcHex)-OH.DCHA, and how can purity be optimized during purification?

Methodological Answer:

The synthesis involves sequential protection of glutamic acid derivatives. For example, Boc-Glu(OcHex)-OH is synthesized by reacting Boc-Glu-OH with cyclohexanol (OcHex) using EDC·HCl and DMAP in dichloromethane (DCM), followed by salt formation with dicyclohexylamine (DCHA) . Key steps include:

- Protection: Use of Boc (tert-butyloxycarbonyl) for amine protection and OcHex (cyclohexyl ester) for carboxylate protection to prevent side reactions.

- Purification: Employ reversed-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the product. Lyophilization is recommended for final isolation .

- Purity Optimization: Monitor reaction progress via TLC (silica gel, ninhydrin staining) and confirm purity using LC-MS (>95% by analytical HPLC).

Basic: Which analytical techniques are most effective for characterizing this compound, and what critical data points should be reported?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ for Boc-Glu(OcHex)-OH at 337.36 g/mol) .

- HPLC: Use a C18 column with UV detection (λ = 220 nm) to assess purity. Report retention times and peak area percentages.

Advanced: How can researchers address discrepancies in NMR data between synthetic batches of this compound?

Methodological Answer:

Discrepancies often arise from:

- Hygroscopic Intermediates: Absorbed moisture alters stoichiometry. Store intermediates under inert gas (e.g., N2) and use molecular sieves during reactions .

- Stereochemical Variants: Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak IC column) or compare optical rotation values with literature .

- Salt Formation Inconsistencies: Titrate DCHA carefully and confirm stoichiometry via elemental analysis or 1H NMR integration of amine protons .

Validation: Replicate synthesis under controlled humidity (<20% RH) and document all parameters (solvent grade, reaction temperature) to isolate variables .

Advanced: What strategies mitigate decomposition of this compound during long-term storage?

Methodological Answer:

Decomposition pathways include hydrolysis of the Boc group or OcHex ester. Mitigation strategies:

- Storage Conditions: Lyophilize the compound and store at -20°C under argon. Avoid aqueous buffers unless immediately prior to use .

- Stability Testing: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Calculate degradation kinetics (Arrhenius plots) to predict shelf life .

- Alternative Protecting Groups: For prolonged stability, compare with other esters (e.g., tert-butyl esters) or investigate dual-protection strategies (e.g., Fmoc/OcHex) .

Advanced: How should researchers design experiments to resolve contradictory solubility data reported for this compound?

Methodological Answer:

Contradictions may stem from solvent polarity, pH, or salt form variations. Experimental design steps:

- Systematic Solubility Screen: Test solubility in a solvent gradient (e.g., DMSO, DCM, THF, aqueous buffers at pH 4–8) at 25°C and 37°C. Use nephelometry or UV-Vis spectroscopy for quantification .

- Control Variables: Standardize salt form (e.g., DCHA vs. TFA salts) and pre-lyophilization pH.

- Data Reconciliation: Compare results with literature using the Hansen Solubility Parameters (HSP) model to identify outliers .

Basic: What are the recommended controls for assessing the reactivity of this compound in peptide coupling reactions?

Methodological Answer:

- Negative Controls: Omit coupling agents (e.g., EDC·HCl) to confirm no spontaneous reaction.

- Positive Controls: Use a standard peptide (e.g., Boc-Ala-OH) with known coupling efficiency under identical conditions.

- Monitoring: Track reaction progress via Kaiser test (free amine detection) or 19F NMR if using fluorinated reagents .

Advanced: How can computational modeling guide the optimization of this compound synthesis?

Methodological Answer:

- DFT Calculations: Model transition states of esterification or Boc-deprotection steps to identify energy barriers and optimize catalysts (e.g., DMAP vs. HOBt) .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DCM vs. THF) to predict solubility and reaction rates.

- Cheminformatics: Use tools like SciFinder or Reaxys to mine reaction databases for analogous syntheses and compare yields/conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.